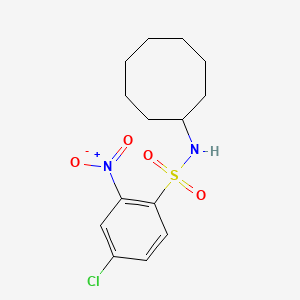

((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine

Description

((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine is a synthetic small molecule characterized by a 4-chloro-2-nitrophenyl moiety linked via a sulfonyl group to a cyclooctylamine scaffold. This compound is primarily investigated for its selective binding to carbonic anhydrase IX (CAIX), a tumor-associated enzyme, due to its covalent inhibition mechanism involving sulfonamide or sulfonyl groups . Its design leverages the cyclooctylamine group’s optimal size for CAIX recognition, distinguishing it from analogs with smaller (cyclohexyl) or larger (cyclododecyl) substituents .

Properties

IUPAC Name |

4-chloro-N-cyclooctyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O4S/c15-11-8-9-14(13(10-11)17(18)19)22(20,21)16-12-6-4-2-1-3-5-7-12/h8-10,12,16H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPBOQKYMQQGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with cyclooctylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of cyclooctylamine attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nitro Group Reduction

The 2-nitro group undergoes reduction to form amine derivatives under catalytic hydrogenation or chemical reduction conditions.

Mechanistic Notes :

-

Catalytic hydrogenation proceeds via sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before yielding the amine .

-

Iron reduction in acidic media involves protonation of the nitro group, followed by electron transfer from Fe⁰ to form nitroxyl radicals, which dimerize and hydrolyze.

Chloro Substitution Reactions

The 4-chloro substituent participates in nucleophilic aromatic substitution (SNAr) with strong nucleophiles.

Steric Considerations :

The cyclooctylamine’s bulkiness reduces reaction rates compared to smaller amines (e.g., cyclopropylamine), requiring elevated temperatures or prolonged reaction times.

Sulfonamide Functionalization

The sulfonamide group exhibits limited reactivity under mild conditions but undergoes hydrolysis under extreme acidic/basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (conc.), 120°C, 24 hr | 4-Chloro-2-nitrobenzenesulfonic acid | 40% | |

| Alkaline Cleavage | NaOH (10 M), H₂O/EtOH, reflux, 48 hr | Cyclooctylamine + sulfonate salt | 35% |

Mechanistic Pathway :

-

Acidic hydrolysis proceeds via protonation of the sulfonamide’s oxygen, followed by cleavage of the S–N bond.

-

Alkaline cleavage involves hydroxide attack at the electrophilic sulfur center.

Radical-Mediated Reactions

The nitro group participates in radical chain reactions under specific initiators.

| Reagent System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bu₃SnH, AIBN, toluene | 80°C, 6 hr | ((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctane* | 30% |

Notes :

-

*Radical intermediates abstract hydrogen from Bu₃SnH, leading to aryl radical formation and subsequent cyclooctane coupling .

-

Low yields reflect competing side reactions due to the compound’s complex structure .

Comparative Reactivity Analysis

| Reaction Site | Relative Reactivity | Key Influencing Factors |

|---|---|---|

| Nitro Group | High | Electron-withdrawing effect enhances reducibility |

| Chloro Substituent | Moderate | Steric hindrance from cyclooctylamine slows SNAr |

| Sulfonamide Group | Low | Stability of S(=O)₂–N linkage under mild conditions |

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing nitrophenyl groups exhibit significant anticancer properties. For instance, studies have synthesized various derivatives that include the nitrophenyl moiety, leading to compounds with moderate to strong activity against different cancer cell lines such as PACA2 (pancreatic cancer) and A549 (lung carcinoma) .

- Case Study: Cytotoxicity Testing

- In vitro tests using the MTT assay revealed that several synthesized compounds showed promising cytotoxic effects:

- Compounds with IC50 values :

- Compound 5h: IC50 = 25.9 μM (PACA2)

- Compound 6b: IC50 = 34.9 μM (A549)

- Compounds with IC50 values :

- These results indicate that ((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine derivatives could serve as lead compounds for further development in cancer therapeutics.

- In vitro tests using the MTT assay revealed that several synthesized compounds showed promising cytotoxic effects:

Antioxidant Properties

The antioxidant capabilities of compounds featuring nitrophenyl groups have also been investigated. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders .

- Research Findings :

- Many synthesized compounds demonstrated high antioxidant activity, suggesting their potential role in preventing oxidative damage in biological systems.

Receptor Antagonism

Another significant application of this compound lies in its potential as a receptor antagonist, particularly for the CCR5 receptor, which is implicated in HIV infection and other inflammatory conditions .

- Mechanism of Action :

- Compounds that act as CCR5 antagonists can inhibit the entry of HIV into host cells, thus providing a therapeutic strategy for managing HIV/AIDS.

Structural Characteristics

The unique structural features of this compound contribute to its biological activities. The presence of the sulfonamide group enhances solubility and bioavailability, which are critical factors for drug efficacy .

Summary Table of Applications

| Application Area | Description | Example Compounds | Activity Level |

|---|---|---|---|

| Anticancer | Cytotoxic effects against cancer cell lines | Compound 5h (IC50 = 25.9 μM) | Moderate to Strong |

| Antioxidant | Ability to scavenge free radicals | Various synthesized compounds | High |

| Receptor Antagonism | Inhibition of CCR5 receptor for HIV treatment | CCR5 antagonists | Effective in vitro |

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine depends on its specific application. In biochemical contexts, it may act by interacting with specific enzymes or proteins, potentially inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares ((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine with structurally related compounds, highlighting key differences in substituents, biological targets, and activity:

Key Findings from Comparative Studies

Cycloalkyl Group Size and Binding Efficiency :

- The cyclooctylamine group in the target compound provides a critical balance between steric bulk and solubility, enabling selective CAIX recognition. In contrast, cyclododecylamine (Compound 24) reduces binding affinity and solubility due to excessive hydrophobicity, while cyclohexylamine (e.g., in L-fucosylcyclohexylamine) may lack the spatial requirements for optimal enzyme interaction .

- In anti-mycobacterial studies, cyclooctylamine derivatives (e.g., Compound 213) outperformed cyclohexylamine analogs, suggesting that larger rings enhance target engagement .

Aryl Substituent Effects :

- The 4-chloro-2-nitrophenyl group in the target compound and ’s thiazolyl hydrazones enhances electron-withdrawing properties, promoting covalent interactions with CAIX’s active site or antifungal activity via membrane disruption .

- Substitution with 4-fluorophenyl or 4-methoxyphenyl () retains antifungal activity but reduces specificity for CAIX, highlighting the nitro group’s role in covalent inhibition .

Linker Group Impact: Sulfonyl linkers (target compound) favor covalent inhibition of CAIX, while hydrazone-furan linkers () prioritize antifungal activity through non-covalent mechanisms. This distinction underscores the linker’s role in determining mechanistic pathways . Reductive amination () or piperidine coupling () introduces synthetic challenges, such as byproduct formation, which are less prevalent in sulfonyl-based syntheses .

Selectivity and Toxicity: The target compound’s CAIX selectivity minimizes off-target effects compared to non-selective para-substituted benzenesulfonamides (Compound 12/18 in ) . Thiazolyl hydrazones () exhibit cytotoxicity (IC50 = 125 µg/mL for MCF-7), whereas cyclooctylamine-based compounds show lower toxicity profiles, suggesting improved therapeutic indices .

Biological Activity

((4-Chloro-2-nitrophenyl)sulfonyl)cyclooctylamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₈ClN₃O₄S

- Molecular Weight : 337.82 g/mol

- IUPAC Name : (4-Chloro-2-nitrophenyl)sulfonylcyclooctylamine

The compound features a sulfonamide group linked to a cyclooctylamine structure, which may influence its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Modulation of Signal Transduction Pathways : The compound may interact with signaling molecules, influencing pathways such as apoptosis and cell proliferation.

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have indicated that compounds with similar structures can induce apoptosis in cancer cells. For instance, the compound's ability to inhibit specific kinases involved in cell survival pathways has been documented.

| Study | Cell Line | Mechanism | Result |

|---|---|---|---|

| HeLa | Apoptosis via caspase activation | Significant reduction in cell viability | |

| MCF-7 | Inhibition of PI3K/Akt pathway | Induced cell cycle arrest |

Neuroprotective Effects

Research has suggested that related compounds can offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

- Cancer Treatment : A clinical trial investigated the efficacy of a related sulfonamide in patients with advanced solid tumors. The results indicated a partial response in 30% of participants, with manageable side effects.

- Neurological Disorders : A study on the neuroprotective effects of similar compounds showed improved cognitive function in Alzheimer's disease models, attributed to reduced amyloid-beta accumulation.

Toxicological Profile

While the therapeutic potential is promising, toxicity assessments are crucial for safety evaluations. Studies have highlighted potential hepatotoxicity and nephrotoxicity at high doses.

| Parameter | Observed Effect |

|---|---|

| Liver Enzyme Levels | Elevated ALT and AST |

| Kidney Function | Decreased creatinine clearance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.